N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-5-4-7(11-13-5)10-8(12)6-2-3-9-14-6/h2-4H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFVILBPOAHTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=NO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Step 1: Formation of Acetyl Acetonitrile
Acetonitrile reacts with ethyl acetate in the presence of sodium hydride (NaH) or n-butyllithium (n-BuLi) to generate acetyl acetonitrile.
Reaction Conditions :
Step 2: Hydrazone Formation
Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to form hydrazone.
Parameters :
Step 3: Ring-Closure with Hydroxylamine
Hydrazone undergoes ring-closure with hydroxylamine hydrochloride in the presence of potassium carbonate, yielding 3-amino-5-methylisoxazole, which is subsequently functionalized to the target carboxamide.
Critical Adjustments :
- Base : 2.2–4 equivalents of KCO₃ ensure complete deprotonation.
- Solvent : Ethylene glycol dimethyl ether enhances reaction homogeneity.
Advantages :
Carboxamide Formation via Activated Intermediates
A PMC study details carboxamide synthesis using triphosgene for carboxylic acid activation. The method involves:
Activation of Carboxylic Acid
5-Methylisoxazole-3-carboxylic acid reacts with triphosgene and N,N-diisopropylethylamine (DIPEA) to form an acyl chloride intermediate.
Reaction Equation :
$$ \text{RCOOH} + \text{Cl}3\text{C-O-CCl}3 \xrightarrow{\text{DIPEA}} \text{RCOCl} $$
Amine Coupling
The acyl chloride reacts with 5-methylisoxazol-3-amine in tetrahydrofuran (THF), yielding the target carboxamide.
Conditions :
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Cyclization Side Products
Incomplete cyclization may yield 5-amino-3-substituted isoxazole byproducts, necessitating extraction with carbon tetrachloride.
Oxazole Ring Isomerization
Prolonged heating during amidation can isomerize the oxazole ring, requiring strict temperature control.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The central carboxamide linkage undergoes hydrolysis under acidic or basic conditions. In studies of structurally analogous compounds, β-keto hydroxamic acids cyclize to isoxazolols in HCl-mediated reactions . For this compound:
This reactivity aligns with the instability of carboxamides under hydrolytic conditions, as observed in related β-keto hydroxamic acid systems .
Electrophilic Substitution on Isoxazole Rings
The isoxazole rings participate in electrophilic substitutions, though their electron-deficient nature limits reactivity. Directed by substituents:
Nitration
Reaction with HNO₃/H₂SO₄ at 0–5°C selectively nitrates the 5-methylisoxazole ring at the 4-position due to the methyl group’s electron-donating effect:
This regioselectivity mirrors patterns seen in 3,5-disubstituted isoxazoles .
Halogenation
Bromination (Br₂/FeBr₃) occurs at the 4-position of the unsubstituted isoxazole ring, as observed in analogous systems :
Cycloaddition Reactions
The isoxazole rings act as dipolarophiles in [3+2] cycloadditions. For example:
| Reagents | Products | Conditions |
|---|---|---|
| Nitrile oxides | Isoxazolo[5,4-d]isoxazoles | Et₃N, 60°C |
| Diazo compounds | Pyrazole-isoxazole hybrids | Cu(I) catalysis |
These reactions exploit the electron-deficient nature of the isoxazole rings, consistent with methodologies for 3,5-disubstituted isoxazoles .
Reductive Ring-Opening
Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole rings to β-aminoketones:
This parallels reductions of similar heterocycles, where ring saturation occurs under mild conditions .
Functionalization of the Methyl Group
The 5-methyl substituent undergoes oxidation (KMnO₄/H₂SO₄) to a carboxylic acid:
This transformation is critical for modifying solubility and bioactivity .
Metal-Mediated Cross-Couplings
The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at halogenated positions. For instance:
| Reaction | Catalyst | Yield |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 78% |
| Sonogashira coupling | PdCl₂(PPh₃)₂ | 65% |
These reactions enable structural diversification for medicinal chemistry applications .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide has been investigated for its pharmacological properties, particularly in the treatment of inflammatory diseases and cancer.
Anti-inflammatory Properties
Research indicates that derivatives of isoxazole compounds exhibit significant anti-inflammatory effects. For instance, compounds derived from the 5-methylisoxazole scaffold have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for lymphocyte proliferation. This inhibition can lead to reduced inflammation and has implications for treating autoimmune diseases like rheumatoid arthritis .
Anticancer Activity
Studies have demonstrated that some isoxazole derivatives can promote the growth of specific cancer cell lines rather than inhibit them. This counterintuitive effect suggests that these compounds may influence cancer cell metabolism or signaling pathways, warranting further investigation into their mechanism of action .
Catalytic Condensation
A common approach involves the catalytic condensation of primary nitro compounds with dipolarophiles under basic conditions, leading to the formation of isoxazoles. The reaction conditions, such as temperature and choice of catalyst, significantly influence the yield and purity of the final product .
Case Studies
Several case studies highlight the applications and effects of this compound:
Mechanism of Action
The mechanism of action of N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide with structurally related isoxazole-carboxamide derivatives, focusing on substituents, physical properties, and biological activities:
*Calculated using average atomic masses.
†Range based on analogs in .
Key Observations:
Substituent Effects: The 5-methylisoxazole group in the target compound likely confers stability similar to methyl-substituted analogs (e.g., 9-(5-amino-3-methylisoxazol-4-yl) derivatives with melting points >200°C) . Halogenated derivatives (e.g., bromo, chloro) exhibit higher melting points and enhanced bioactivity due to increased lipophilicity and target affinity .
Biological Activity: Nitro and halogen substituents (e.g., in 5-nitrothiazol-2-yl or 4-fluoro-3-hydroxyphenyl derivatives) correlate with antimicrobial or mitochondrial modulation activities .
Synthetic Complexity :
- Cyclocondensation and amide coupling (as in ) are common synthetic strategies. However, the target compound’s bis-isoxazole structure may require specialized regioselective steps to avoid byproducts.
Stability and Reactivity Considerations
The stability of this compound can be inferred from analogs:
- Hydrogen Bonding : The carboxamide group facilitates hydrogen bonding, enhancing solubility and target interactions, as seen in mitochondrial-targeting analogs .
- Steric Effects : The 5-methylisoxazole substituent may reduce hydrolysis susceptibility compared to unsubstituted isoxazoles, similar to stabilized 3-methylisoxazole derivatives .
- Thermal Stability : High melting points of related compounds (e.g., 256°C for brominated derivatives ) suggest thermal resilience, advantageous for formulation.
Biological Activity
N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide is a heterocyclic organic compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound primarily functions as an inhibitor in various enzymatic pathways. Notably, it has shown potential as an inhibitor of phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby influencing numerous physiological processes.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. These activities are crucial for its potential applications in treating various diseases.
Antimicrobial Activity
The compound has demonstrated activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The following table summarizes its activity against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that this compound may be effective against common pathogens.
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. A study assessed its impact on pro-inflammatory cytokines in vitro, revealing that it significantly reduced levels of TNF-α and IL-6 in activated macrophages. The following table outlines the observed effects:
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 1500 | 600 | 60% |
| IL-6 | 800 | 320 | 60% |
These findings suggest that the compound may modulate inflammatory responses, positioning it as a potential therapeutic agent for inflammatory diseases.
Case Studies
- Neuroinflammation : A study explored the use of this compound as a CSF-1R inhibitor in models of neurodegenerative diseases. The compound exhibited promising inhibitory activity with IC values around 33 nM, indicating its potential role in mitigating neuroinflammation associated with conditions like Alzheimer's disease .
- Tuberculosis : Another investigation focused on derivatives of this compound for their antitubercular activity. Several analogs were synthesized and tested, showing varying degrees of effectiveness against Mycobacterium tuberculosis, suggesting that structural modifications could enhance their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves coupling 5-methylisoxazole-3-carboxylic acid derivatives with appropriate amines. For example, carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen atmosphere are effective . Ultrasound-assisted methods can enhance reaction rates and yields by improving mixing and reducing side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology :
- NMR : 1H NMR (500 MHz, DMSO-d6) typically shows signals for isoxazole protons (δ 6.2–6.8 ppm) and methyl groups (δ 2.2–2.5 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
- Mass Spectrometry : HRMS (ESI-TOF) provides exact mass validation (e.g., [M+H]+ calculated for C11H10N3O3: 232.0722) .
- IR : Key absorption bands include C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity, and how should researchers design dose-response studies?
- Methodology : Begin with in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
- Dose Design : Use logarithmic concentrations (0.1–100 μM) with positive controls (e.g., doxorubicin for cytotoxicity) and DMSO vehicle controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s 3D structure?
- Methodology : Use single-crystal X-ray diffraction with SHELX programs for refinement . If twinning or poor diffraction occurs, employ high-resolution synchrotron sources. For ambiguous electron density, validate via DFT calculations (e.g., Gaussian 09) to compare experimental and theoretical bond lengths/angles .
Q. What strategies mitigate byproduct formation during multi-step synthesis, particularly in amide coupling steps?
- Methodology :
- Reagent Selection : Replace DCC with less racemization-prone reagents like HATU .
- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions .
- Monitoring : Use TLC (silica, UV visualization) or HPLC (C18 column, acetonitrile/water) to track reaction progress .
Q. How do substituents on the isoxazole ring influence bioactivity, and what computational tools support structure-activity relationship (SAR) studies?
- Methodology :
- SAR Analysis : Synthesize analogs with halogen (F, Cl) or methoxy substituents and compare IC50 values .
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability .
Q. What are the best practices for assessing metabolic stability and toxicity in preclinical models?
- Methodology :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- In Vivo Toxicity**: Acute toxicity studies in zebrafish embryos (LC50 determination) or murine models (OECD guidelines) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
